Baloxavir
Description
Properties
IUPAC Name |
(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDLLEYNNRGVFR-CTNGQTDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027860 | |
| Record name | Baloxavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1985605-59-1 | |
| Record name | Baloxavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985605591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baloxavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Baloxavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALOXAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G86Y4JT3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of baloxavir marboxil involves several key steps, including nucleophilic substitution, Grignard reaction, and Friedel-Crafts acylation . The process begins with the nucleophilic substitution of polysubstituted 2,3-difluoro-6-halogenated benzyl alcohol to form 2,3-difluoro-6-halogenated benzyl halide. This intermediate undergoes another nucleophilic substitution to yield 2,3-difluoro-6-halogenated benzyl phenylsulfide. A Grignard reaction is then performed to produce 3,4-difluoro-2-(phenylthio)methyl)benzoic acid, which is further subjected to Friedel-Crafts acylation to obtain 7,8-difluorodibenzo[b,e]thiophene-11(6H)-one .
Industrial Production Methods: In industrial settings, the synthesis of this compound marboxil can be optimized using microwave irradiation and a solid acid catalyst, such as sulfonate resin (HND-580). This method significantly reduces reaction time and improves yield, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Key Reaction Steps:
Critical Features :
- Stereochemical control via chiral auxiliaries ( ).
- Use of T3P (1-propanephosphonic acid cyclic anhydride) for efficient coupling ( ).
Metabolic Activation and Degradation
BXM undergoes hydrolysis to its active form, this compound acid, followed by enzymatic metabolism ( ):
Hydrolysis of Prodrug:
Phase I/II Metabolism:
| Enzyme | Reaction Type | Metabolite | Clinical Relevance |
|---|---|---|---|
| UGT1A3 | Glucuronidation | This compound-glucuronide | Major pathway (80% of dose) |
| CYP3A4 | Oxidation | Sulfoxide derivative | Minor pathway (<15% of dose) |
Pharmacokinetic Data :
Chelation with Polyvalent Cations
This compound acid forms stable complexes with divalent cations, impacting bioavailability ( ):
Mechanism of Action: Endonuclease Inhibition
This compound acid inhibits influenza polymerase via metal ion chelation at the PA endonuclease active site ( ):
Biochemical Interactions:
- Binding Affinity : for WT enzyme; 18-fold reduction with I38T mutation ( ).
- Competitive Inhibition : Prevents RNA substrate binding by occupying the Mg²⁺-coordinated active site ( ).
Stability and Solid-State Forms
BXM exhibits polymorphism and solvate formation, impacting drug formulation ( ):
| Form Type | Solvent System | Stability |
|---|---|---|
| Polymorph I | Anhydrous | Most stable |
| Hydrate | Water | Hygroscopic |
| Acetonitrile solvate | Acetonitrile | Dissociates at 100°C |
Scientific Research Applications
Efficacy in Treating Influenza
Baloxavir has been extensively studied for its effectiveness against influenza viruses. Key clinical trials have demonstrated its superiority over traditional antiviral treatments such as oseltamivir.
Clinical Trials Overview
The CAPSTONE-2 study particularly highlighted this compound's ability to reduce viral shedding time significantly compared to both placebo and oseltamivir, enhancing its profile as a first-line treatment for high-risk populations .
Potential Applications Beyond Influenza
Recent studies have explored the potential applications of this compound in treating other viral infections, including coronaviruses.
COVID-19 Research
Although primarily developed for influenza, this compound's mechanism may offer insights into treating other viral pathogens:
- In Vitro Studies : Preliminary research suggests that this compound may exhibit antiviral activity against SARS-CoV-2, the virus responsible for COVID-19, although comprehensive clinical data is still lacking .
- Prophylactic Use : In observational studies, this compound has shown promise in reducing the incidence of influenza among household contacts, indicating potential broader applications in viral prophylaxis .
Case Studies and Observational Data
A prospective observational study conducted on Chinese patients treated with either this compound or oseltamivir provided valuable insights into real-world efficacy:
- Patient Demographics : The study included diverse populations with varying comorbid conditions.
- Outcomes : Patients receiving this compound reported quicker symptom resolution and lower rates of adverse events compared to those treated with oseltamivir .
Public Health Implications
This compound's rapid action against influenza has significant public health implications:
- Epidemic Mitigation : Modeling studies indicate that scaling up the use of this compound could substantially reduce morbidity and mortality associated with seasonal influenza epidemics .
- Healthcare Delivery : The quick onset of action supports its use in telemedicine settings, allowing for prompt treatment initiation during outbreaks.
Mechanism of Action
Baloxavir marboxil is a cap-dependent endonuclease inhibitor that targets the polymerase acidic protein of the influenza virus. This enzyme is crucial for the “cap-snatching” process, where the virus hijacks the host cell’s mRNA to initiate viral gene transcription . By inhibiting this enzyme, this compound acid prevents the replication of the influenza virus, thereby reducing viral load and alleviating symptoms .
Comparison with Similar Compounds
Baloxavir vs. Oseltamivir (NAI)
Efficacy :
This compound vs. Zanamivir (NAI)
This compound vs. Other PB2 Inhibitors
This compound belongs to a class of PB2 cap-binding inhibitors , which includes:
- Pimodivir (VX-787) : Targets PB2 but is less effective against influenza B and has a narrower therapeutic window .
Differentiator : this compound’s single-dose regimen and broader activity against both influenza A and B .
This compound vs. M2 Ion Channel Blockers (e.g., Amantadine)
- Resistance : M2 blockers (e.g., amantadine) are largely obsolete due to widespread resistance (S31N mutation in M2). This compound remains effective against strains resistant to M2 inhibitors .
Pediatric and Special Populations
- Children (1–12 years) : this compound showed comparable safety and efficacy to oseltamivir in Phase III trials (miniSTONE-2), with similar AE rates (46.1% vs. 53.4%) and TTAS .
- High-Risk Patients : this compound reduced hospitalization rates by 50% compared to placebo in CAPSTONE-2, outperforming oseltamivir in high-risk subgroups .
Resistance and Limitations
- Resistance Emergence : The PA I38T mutation arises in ~10% of this compound-treated patients, compromising efficacy . Resistance rates for NAIs are lower (<2%) .
- Geographic Variability : Higher resistance reported in Japan (due to earlier adoption) vs. China, where resistance remains low .
Cost-Effectiveness
- This compound is cost-effective compared to oseltamivir in the U.S., reducing healthcare costs by $1,141 per patient due to shorter symptom duration and lower transmission risk .
Biological Activity
Baloxavir marboxil, an antiviral medication, has emerged as a significant treatment option for influenza due to its unique mechanism of action and favorable pharmacokinetic properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and relevant case studies.
This compound marboxil is a prodrug that is rapidly converted into this compound acid (BXA), which functions as a selective inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This inhibition disrupts viral mRNA synthesis, thereby preventing viral replication and reducing viral load in infected individuals .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics : this compound exhibits favorable pharmacokinetic properties, including a long half-life that allows for single-dose administration. Studies have demonstrated that this compound marboxil can achieve effective plasma concentrations that correlate with antiviral activity. For instance, in animal models, doses as low as 15 mg/kg resulted in significant reductions in viral titres .
Pharmacodynamics : The pharmacodynamic relationship between this compound acid concentration and its antiviral effects has been established through various studies. A notable study indicated that the plasma concentration at 24 hours post-dosing (C24) was predictive of the reduction in viral titres .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials, demonstrating superior efficacy compared to traditional antiviral treatments like oseltamivir.
- Single-Dose Treatment : In a randomized trial involving 173 children, this compound showed a more rapid decline in infectious viral titers compared to oseltamivir, with a mean reduction from baseline on day 2 of -3.59 log10 median tissue culture infectious dose/mL for this compound versus -1.79 for oseltamivir .
- High-Risk Populations : In high-risk adolescent and adult populations, this compound significantly reduced the time to symptom alleviation compared to placebo and had comparable efficacy to oseltamivir . The median time to improvement of influenza symptoms was 73.2 hours for this compound compared to 81.0 hours for oseltamivir .
Case Studies and Research Findings
Several key studies have highlighted the effectiveness and safety profile of this compound:
- Efficacy in Pediatric Patients : A phase 3 study focusing on Japanese pediatric patients found that this compound treatment led to faster alleviation of symptoms and reduced viral shedding compared to placebo .
- Emergence of Resistance : Research has indicated that variants of the influenza virus can develop resistance to this compound through specific mutations in the PA protein (e.g., PA/I38X). These mutations were found in approximately 5% of patients treated with this compound, leading to reduced susceptibility and potential treatment failure .
- Real-World Effectiveness : A recent study published in Frontiers in Microbiology confirmed that this compound administered within 48 hours of symptom onset resulted in faster symptom improvement compared to oseltamivir, reinforcing its clinical utility in real-world settings .
Data Summary
The following table summarizes key findings from clinical trials involving this compound:
| Study Type | Population | Treatment Comparison | Key Findings |
|---|---|---|---|
| Randomized Controlled Trial | Children (n=173) | This compound vs Oseltamivir | Faster decline in viral titers with this compound |
| Phase 3 Study | High-risk adults (n=2184) | This compound vs Placebo | Reduced time to symptom alleviation |
| Pediatric Study | Japanese patients | This compound vs Placebo | Faster recovery and reduced viral shedding |
Q & A
Q. What methodologies are used to determine baloxavir's mechanism of action in inhibiting influenza virus replication?
this compound acid, the active metabolite of this compound marboxil, targets the polymerase acidic (PA) endonuclease domain of the influenza virus. Experimental studies employ cap-snatching inhibition assays to quantify its effect on viral transcription initiation. For example, recombinant viruses with PA substitutions (e.g., I38T) are tested in human bronchial epithelial (NHBE) cells to measure reductions in polymerase activity and replication kinetics . Nonclinical data confirm no cross-resistance with neuraminidase inhibitors (NAIs), supporting its distinct mechanism .
Q. How are Phase III clinical trials for this compound designed to assess efficacy and safety?
Trials follow randomized, double-blind, placebo-controlled protocols with stratification by risk factors (e.g., high-risk vs. otherwise healthy populations). Endpoints include time to symptom alleviation (TTSA), viral shedding duration, and fever resolution. For instance, in the CAPSTONE-1 trial, a single oral dose of this compound was compared to oseltamivir and placebo, with viral load dynamics monitored via RT-qPCR . Blinding is maintained by delegating drug preparation to personnel uninvolved in assessments to minimize bias .
Q. What pharmacokinetic (PK) parameters are critical for this compound dosing optimization?
Population PK models (e.g., 3-compartment models with first-order absorption) identify covariates like body weight and ethnicity. Studies show Asian populations have 30.7% higher AUC compared to non-Asians, necessitating weight-adjusted dosing. Bayesian estimation methods are used to predict exposures in high-risk patients, ensuring therapeutic equivalence across subgroups .
Advanced Research Questions
Q. How do PA subunit mutations affect this compound resistance, and what methods detect resistant subpopulations?
Substitutions like PA/I38T or E199D reduce this compound susceptibility by 5–72-fold, as shown in recombinant virus assays. Droplet digital PCR (ddPCR) and next-generation sequencing (NGS) quantify resistant subpopulations in clinical isolates. For example, ≥10% I38T mutants in influenza B are detectable via phenotypic assays, while compensatory mutations (e.g., PA D394N) may restore replication fitness in mixed populations .
Q. What statistical approaches resolve contradictions in this compound's clinical efficacy data?
In a real-world study comparing this compound and oseltamivir, multivariable Cox regression identified this compound treatment (HR=2.033, p<0.001) and baseline fever (HR=0.741, p=0.010) as independent predictors of faster fever resolution, despite no significant difference in overall symptom duration. This highlights the need to control for confounders like monocyte count and CRP levels .
Q. How do transmission-reduction models quantify this compound's public health impact?
Probabilistic sensitivity analysis models this compound's cost-effectiveness by simulating incremental net monetary benefit (NMB) under varying transmission rates. A 5% reduction in viral transmission increases NMB by $1,413 per 5% increment, with dominance (cost-saving and more effective) achieved at ≥12% reduction versus oseltamivir . Ferret models further validate transmission suppression, showing this compound reduces secondary cases by 36% compared to oseltamivir .
Q. What synthetic strategies address challenges in this compound marboxil manufacturing?
First-generation processes focus on crystallization-induced diastereomer transformation (CIDT) to enhance enantiomeric purity. Protective group optimization (e.g., tert-butyloxycarbonyl) improves yield in tricyclic triazinanone scaffold synthesis. Process scalability is achieved via selective reagent use and solvent systems, as detailed in organic process research .
Q. How is pharmacovigilance data analyzed to assess this compound's safety profile?
Retrospective analyses of the FDA Adverse Event Reporting System (FAERS) database use disproportionality metrics (e.g., reporting odds ratios) to identify signals. For example, this compound shows lower gastrointestinal adverse event rates compared to oseltamivir, but rare resistance mutations (e.g., PA C384S) are flagged for surveillance .
Methodological Notes
- Cost-effectiveness analysis : Scenario analyses incorporate viral transmission rates and complication probabilities to generate incremental cost-effectiveness ratios (ICERs). This compound dominates no treatment in high-risk populations ($2.3M savings/100,000 individuals) .
- Resistance monitoring : Global surveillance programs (e.g., CDC) screen PA sequences for mutations, with baseline resistance frequencies <1% pre-2018 .
- PK/PD modeling : Compartmental models integrate sparse PK data from diverse trials to predict exposure-response relationships in understudied populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
